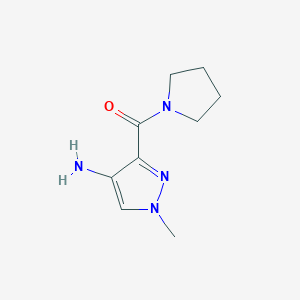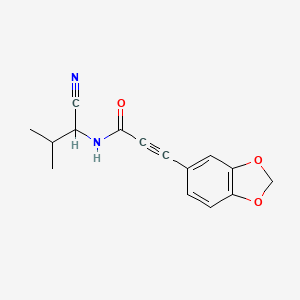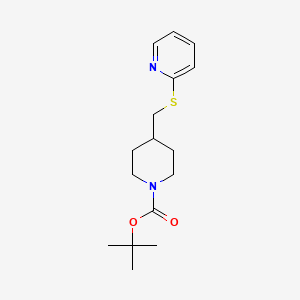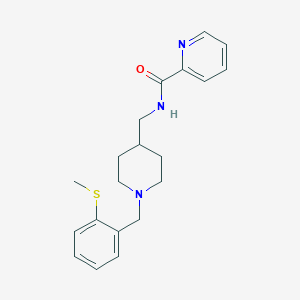![molecular formula C16H18ClNO4 B2726905 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol CAS No. 196938-27-9](/img/structure/B2726905.png)
2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol” is a complex organic molecule. It contains a phenol group (a benzene ring with a hydroxyl group), an amine group (NH2), and several methoxy groups (OCH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenol, amine, and methoxy groups .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. But based on its functional groups, it could potentially participate in reactions like acid-base reactions (due to the phenol group), nucleophilic substitutions (due to the amine group), or ether cleavage reactions (due to the methoxy groups) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar hydroxyl and amine groups could make it somewhat soluble in water, while the nonpolar benzene rings and methoxy groups could make it soluble in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
One aspect of the research on compounds similar to 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol involves their use in organic synthesis, demonstrating how these compounds can undergo selective reactions to produce various ortho-acylated catechols. These reactions are significant for creating substances used in supramolecular chemistry, serving as precursors for pesticides, flavors, and fragrances, and are found in numerous natural products (Adogla et al., 2012).
Supramolecular Chemistry
Compounds with structures similar to 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol play a crucial role in supramolecular chemistry. Their unique structural features allow for the formation of mixed-valence oxovanadium(IV/V) dinuclear entities, which are synthesized using these phenol derivatives. These entities are studied for their structural, electronic, and EPR spectroscopic properties, contributing valuable insights into supramolecular assemblies and their potential applications (Mondal et al., 2005).
Antimicrobial and Antioxidant Properties
Research on derivatives of 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol has also uncovered their potential as antimicrobial agents. For instance, studies on thiophenones derived from related compounds have demonstrated significant capacity to reduce biofilm formation by marine bacteria, indicating their potential as new classes of antimicrobial agents with specific applications in controlling biofilm-associated infections (Benneche et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(5-chloro-2,4-dimethoxyanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-20-13-6-4-5-10(16(13)19)9-18-12-7-11(17)14(21-2)8-15(12)22-3/h4-8,18-19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUYPZDOPAOSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2726826.png)
![2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2726827.png)
![N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2726828.png)


![1-(2-Fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine](/img/structure/B2726831.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2726833.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2726834.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2726836.png)
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2726841.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2726844.png)